![molecular formula C4H9ClO2S B1271410 Butane-2-sulfonyl chloride CAS No. 4375-72-8](/img/structure/B1271410.png)
Butane-2-sulfonyl chloride
Overview
Description
Butane-2-sulfonyl chloride, also known as 2-butanesulfonyl chloride or sec-Butylsulfonyl chloride, is a chemical compound with the molecular formula C4H9ClO2S . It has a molecular weight of 156.63 g/mol . It is typically stored at 4°C and is a liquid in its physical state .
Molecular Structure Analysis
The InChI code for Butane-2-sulfonyl chloride is 1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3
. The canonical SMILES representation is CCC(C)S(=O)(=O)Cl
. These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
Sulfonyl chlorides, including Butane-2-sulfonyl chloride, are known to be highly reactive towards water and other nucleophiles such as ammonia (NH3). This is due to the presence of a good leaving group (Cl) in their structure .
Physical And Chemical Properties Analysis
Butane-2-sulfonyl chloride is a liquid in its physical state . It has a predicted melting point of 16.42°C and a predicted boiling point of 194.98°C at 760 mmHg . The density of Butane-2-sulfonyl chloride is predicted to be 1.23 g/mL .
Scientific Research Applications
Synthesis of Organic Compounds
Butane-2-sulfonyl chloride is used in the synthesis of various organic compounds. It is a versatile reagent that can introduce the sulfonyl group into organic molecules, which can then be manipulated for further chemical transformations .
Preparation of Sulfonamides
Butane-2-sulfonyl chloride has been used in the preparation of sulfonamides, which are organic compounds that contain the functional group -SO2NH2 . Sulfonamides have a wide range of applications, including the development of pharmaceuticals and dyes.
Chromatography and Mass Spectrometry
In the field of analytical chemistry, Butane-2-sulfonyl chloride can be used in chromatography and mass spectrometry applications. It can be used in the preparation of certain reagents or as a derivatization agent to improve the detection and analysis of certain compounds .
Reductive Coupling
Butane-2-sulfonyl chloride can be used in reductive coupling reactions. For example, it can be reduced with SO2/KI/H2SO4 system to form the corresponding disulfides . This method provides an environmentally benign way to synthesize disulfides from sulfonyl chlorides.
Preparation of Sulfonyl Chlorides
Butane-2-sulfonyl chloride is itself a sulfonyl chloride, a class of organic compounds that are commonly used as reagents in organic synthesis. Sulfonyl chlorides are reactive and can be used to introduce the sulfonyl group into other molecules .
Safety And Hazards
Butane-2-sulfonyl chloride is classified as a dangerous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
butane-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXWKIEOCQGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373839 | |
Record name | butane-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-2-sulfonyl chloride | |
CAS RN |
4375-72-8 | |
Record name | butane-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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